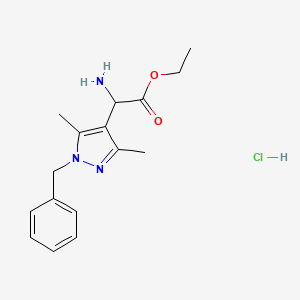

ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This reaction is typically catalyzed by iodine molecules . Industrial production methods often involve the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .

Chemical Reactions Analysis

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, phenylhydrazine, and iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclocondensation reaction with phenylhydrazine results in the formation of a pyrazole structure .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it is studied for its potential therapeutic properties, including its role in the development of new drugs . Additionally, it has applications in the industrial sector, particularly in the synthesis of other heterocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific pyrazole structure and the presence of both benzyl and dimethyl groups. Similar compounds include other pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid . These compounds share similar chemical properties but differ in their specific substituents and biological activities .

Biological Activity

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS Number: 1025747-64-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁N₃O₂- HCl

- Molecular Weight : 323.82 g/mol

- Structure : The compound features a pyrazole ring which is known for its diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. Notably, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant activity against various cancer cell lines.

Key Findings from Research

-

Mechanism of Action :

- Compounds exhibiting similar structures have been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This reduction leads to increased autophagy at basal levels and disrupts autophagic flux under nutrient-deficient conditions .

- The accumulation of LC3-II protein indicates interference with autophagic processes, suggesting that these compounds may serve as novel autophagy modulators with potential anticancer properties .

- In Vitro Studies :

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also altered autophagic processes, making them promising candidates for further development as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis revealed that modifications to the pyrazole structure could enhance biological activity. For instance, variations in substituents on the benzyl group significantly influenced antiproliferative potency against various cancer cell lines .

Comparative Biological Activity Table

| Compound Name | Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HCl | Antiproliferative | MIA PaCa-2 (pancreatic cancer) | < 0.5 | mTORC1 inhibition, Autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Various cancer types | < 0.5 | Autophagic flux disruption |

| Curcumin analogues with pyrazole structure | Anticancer | Breast & Liver cancer | < 10 | Multiple targets (e.g., EGFR, VEGFR) |

Properties

Molecular Formula |

C16H22ClN3O2 |

|---|---|

Molecular Weight |

323.82 g/mol |

IUPAC Name |

ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |

InChI |

InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |

InChI Key |

GJZQWZMFAQDQSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.